

Preclinical Evidence for AVB-114 in Crohn's Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BIZ 114**

Cat. No.: **B2406284**

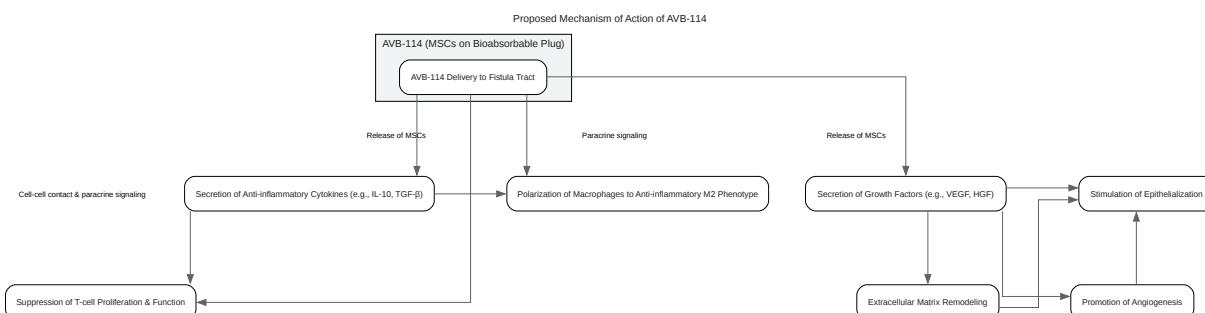
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVB-114 is an investigational cell therapy in clinical development for the treatment of Crohn's perianal fistulas. Comprising autologous mesenchymal stem cells (MSCs) seeded onto a bioabsorbable plug, AVB-114 represents a targeted, localized approach to tissue regeneration and inflammation modulation at the site of the fistula. While specific preclinical data for AVB-114 is not extensively published, a robust body of preclinical evidence for the use of mesenchymal stem cells in fistula models provides a strong scientific rationale for its clinical development. This whitepaper summarizes the key preclinical findings that underpin the therapeutic potential of AVB-114, detailing the proposed mechanisms of action, relevant animal model data, and the experimental protocols that form the basis of this research.

Introduction to AVB-114


AVB-114 is a novel therapeutic approach for Crohn's perianal fistulas, a debilitating complication of Crohn's disease with high rates of recurrence and limited effective treatment options.^[1] The therapy consists of a bioabsorbable plug embedded with living, autologous mesenchymal stem cells.^{[1][2][3][4]} This implantable cell therapy is designed to deliver therapeutic signals directly to the affected tissue, promoting localized healing and tissue regeneration while minimizing systemic side effects. AVB-114 has received Fast Track and Regenerative Medicine Advanced Therapy (RMAT) designations from the U.S. Food and Drug Administration (FDA), underscoring its potential to address a serious unmet medical need.

Proposed Mechanism of Action

The therapeutic effect of AVB-114 is believed to be driven by the inherent properties of mesenchymal stem cells, which are known to modulate local inflammation and orchestrate tissue healing. The proposed mechanism of action is multifactorial, involving immunomodulation, anti-inflammatory effects, and the promotion of tissue repair.

Signaling Pathways in MSC-Mediated Fistula Healing

The immunomodulatory and regenerative effects of MSCs are mediated by a complex interplay of signaling molecules. A simplified representation of the key pathways is provided below.

[Click to download full resolution via product page](#)

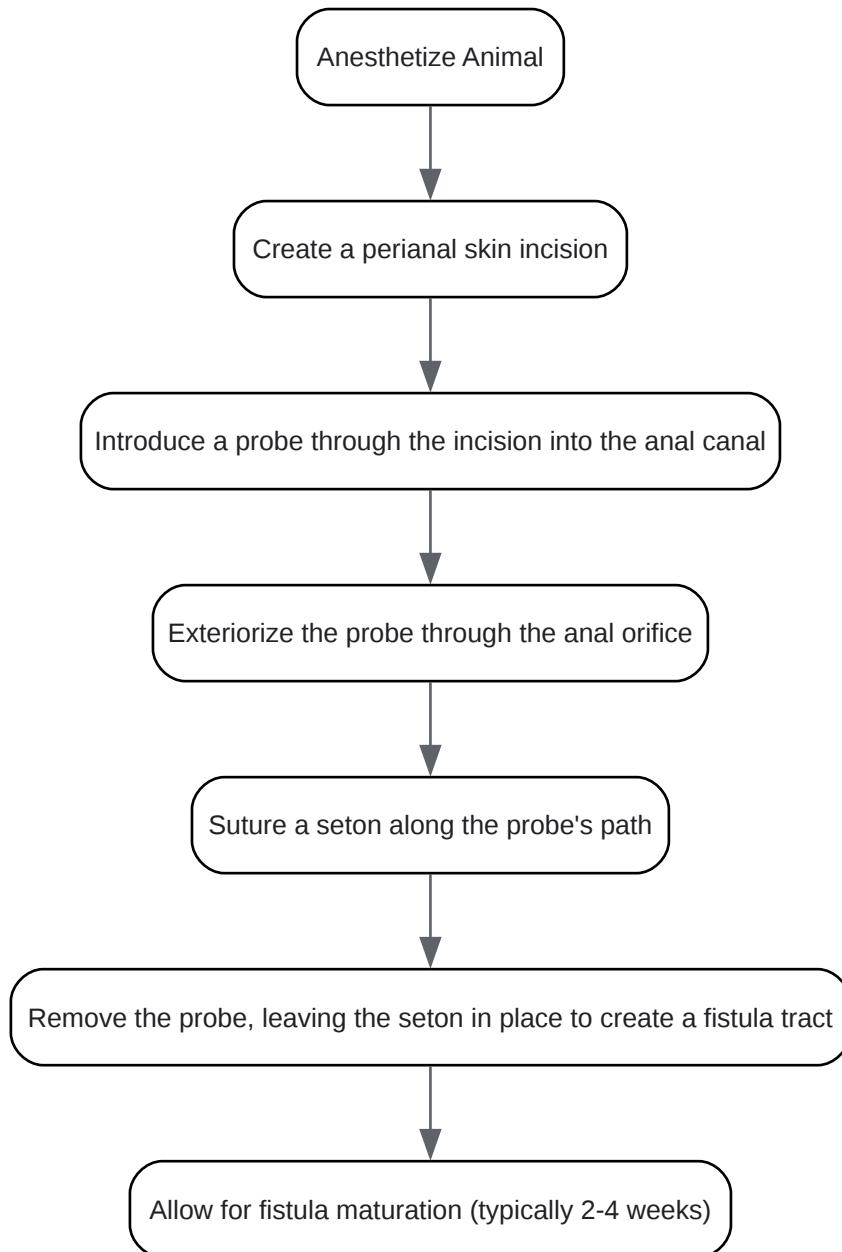
Caption: Proposed mechanism of action for AVB-114 in Crohn's perianal fistula healing.

Preclinical Evidence from Animal Models

While specific preclinical studies on AVB-114 are not publicly available, numerous studies have demonstrated the efficacy of MSCs, both alone and on scaffolds, in animal models of fistulas. These studies provide the foundational evidence for the clinical application of AVB-114.

Table 1: Summary of Preclinical Efficacy of MSCs in Fistula Animal Models

Animal Model	MSC Source & Delivery	Key Findings
Canine Anal Furunculosis (spontaneous model for Crohn's fistula)	Human embryonic stem cell-derived MSCs, intralesional injection	Complete fistula healing in all subjects at 3 months; reduced serum IL-2 and IL-6.
Rat Model of Complex Perianal Fistula	Umbilical cord MSC-derived exosomes	Facilitated wound healing of perianal fistulas.
Porcine Model of Iatrogenic Anal Fistula	Autologous adipose-derived MSCs on a bioprosthetic plug	Significantly higher healing rates compared to plug alone.
Murine Model of Colonic Fistula	Bone marrow-derived MSCs, systemic injection	Reduced inflammation and improved fistula healing.


Experimental Protocols

The following sections describe generalized experimental protocols commonly used in the preclinical assessment of MSC-based therapies for fistulas, which are likely to be relevant to the development of AVB-114.

Animal Model of Perianal Fistula Induction (Surgical)

A common method for creating a standardized fistula model in rodents or larger animals involves a surgical procedure.

Surgical Induction of Perianal Fistula

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the surgical induction of a perianal fistula in an animal model.

MSC Isolation and Culture

The isolation and expansion of MSCs are critical steps in the preparation of cell-based therapies like AVB-114.

- **Tissue Harvest:** Adipose tissue is collected from the animal model (for autologous studies) or a donor.
- **Digestion:** The tissue is minced and digested with collagenase to release the stromal vascular fraction (SVF).
- **Cell Culture:** The SVF is plated in culture flasks with appropriate media (e.g., DMEM with FBS and antibiotics).
- **Expansion:** Adherent MSCs are cultured and expanded through multiple passages to achieve the desired cell number.
- **Characterization:** MSCs are characterized based on surface marker expression (e.g., positive for CD73, CD90, CD105; negative for CD34, CD45) and differentiation potential (adipogenic, osteogenic, and chondrogenic).

In Vitro Immunomodulation Assays

To assess the immunomodulatory capacity of MSCs, co-culture assays are frequently employed.

- **Peripheral Blood Mononuclear Cell (PBMC) Isolation:** PBMCs are isolated from whole blood using density gradient centrifugation.
- **Co-culture:** MSCs are co-cultured with PBMCs in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate T-cell proliferation.
- **Proliferation Analysis:** T-cell proliferation is measured using assays such as BrdU incorporation or CFSE dilution by flow cytometry.
- **Cytokine Analysis:** The levels of pro- and anti-inflammatory cytokines in the culture supernatant are quantified by ELISA or multiplex bead array.

Conclusion

The preclinical evidence for the use of mesenchymal stem cells in treating fistulas provides a strong scientific foundation for the clinical development of AVB-114. The immunomodulatory and regenerative properties of MSCs, demonstrated in various animal models and in vitro

assays, suggest that a localized delivery of these cells via a bioabsorbable plug is a promising strategy for promoting the healing of Crohn's perianal fistulas. The ongoing clinical trials for AVB-114 will be crucial in translating this preclinical promise into a tangible therapeutic benefit for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stem Cell Therapy for Crohn's Disease: Benefits & Risks [hscn.org]
- 2. Advancements in Mesenchymal Stem Cell-Based Therapy for Enhancing Arteriovenous Fistula Patency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cgtlive.com [cgtlive.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- To cite this document: BenchChem. [Preclinical Evidence for AVB-114 in Crohn's Disease: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2406284#preclinical-evidence-for-avb-114-in-crohn-s-disease>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com